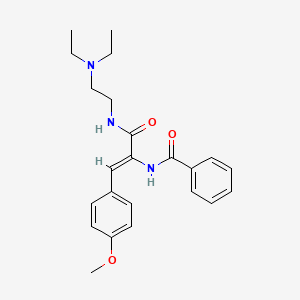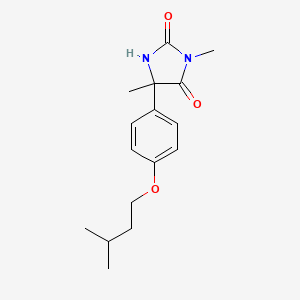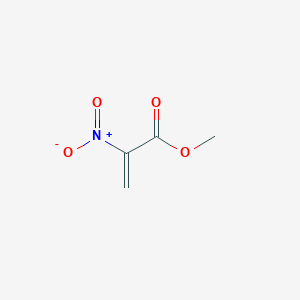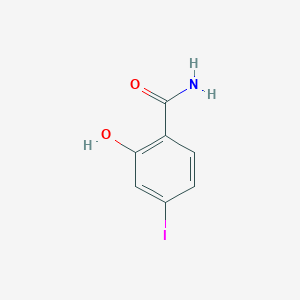
2-Hydroxy-4-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-iodobenzamide is an organic compound with the molecular formula C7H6INO2. It features a benzene ring substituted with a hydroxy group at the second position and an iodine atom at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodobenzamide typically involves the iodination of 2-hydroxybenzamide. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NO}_2 + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_7\text{H}_6\text{INO}_2 + \text{By-products} ]
Industrial Production Methods: The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the iodine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Formation of 2-hydroxy-4-substituted benzamides.
Oxidation: Formation of 2-iodo-4-hydroxybenzaldehyde.
Reduction: Formation of 2-hydroxybenzamide.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-iodobenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-iodobenzamide: Similar structure but with the iodine atom at the fifth position.
2-Hydroxy-4-methylquinoline: Features a methyl group instead of an iodine atom.
Iodobenzamide: Lacks the hydroxy group but retains the iodine substitution.
Uniqueness: 2-Hydroxy-4-iodobenzamide is unique due to the specific positioning of the hydroxy and iodine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
18071-53-9 |
|---|---|
Molekularformel |
C7H6INO2 |
Molekulargewicht |
263.03 g/mol |
IUPAC-Name |
2-hydroxy-4-iodobenzamide |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) |
InChI-Schlüssel |
JRRKVYZFOZKNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


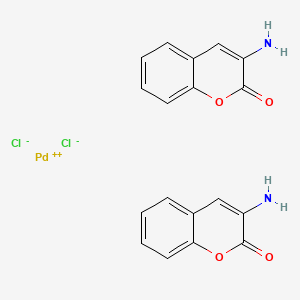
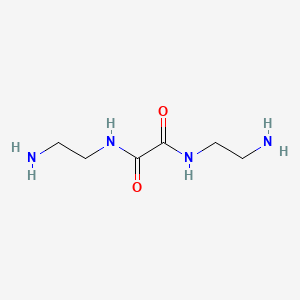
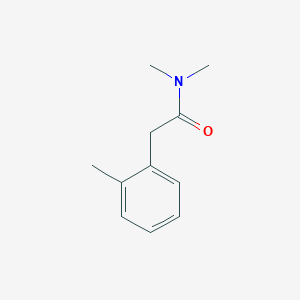
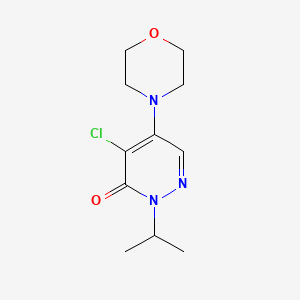
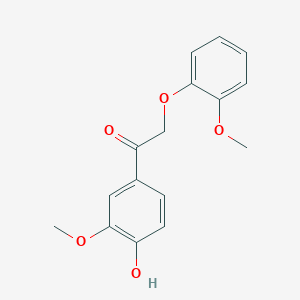

![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-](/img/structure/B14150973.png)
